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Application Notes and Protocols for L--Malate Dehydrogenase (MDH) Activity Assay

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Compound of Interest		
Compound Name:	L-malate	
Cat. No.:	B1240339	Get Quote

Introduction

L-malate dehydrogenase (MDH) is a critical enzyme that reversibly catalyzes the oxidation of **L-malate** to oxaloacetate using NAD+ as a cofactor.[1][2] In eukaryotic cells, MDH exists in two primary isoforms: a cytosolic form (MDH1) and a mitochondrial form (MDH2). MDH1 is a key component of the malate-aspartate shuttle, which facilitates the transport of malate into the mitochondria.[1][2][3] MDH2 is an essential enzyme in the tricarboxylic acid (TCA) cycle.[1] Abnormal MDH activity has been linked to various conditions, including neurodegenerative diseases like Alzheimer's and severe liver damage, making it a relevant target for research and drug development.[1][2][3]

This document provides detailed protocols for determining MDH activity in various biological samples using spectrophotometric methods. Two primary approaches are described: one monitoring the forward reaction (**L-malate** to oxaloacetate) via a colorimetric assay, and the other monitoring the reverse reaction (oxaloacetate to **L-malate**) by measuring NADH consumption.

Principle of the Assay

The enzymatic activity of **L-malate** dehydrogenase is determined by monitoring the change in concentration of the cofactor NADH.

 Forward Reaction (Colorimetric Assay): In the presence of L-malate, MDH catalyzes the reduction of NAD+ to NADH. The newly formed NADH is then used in a coupled enzymatic

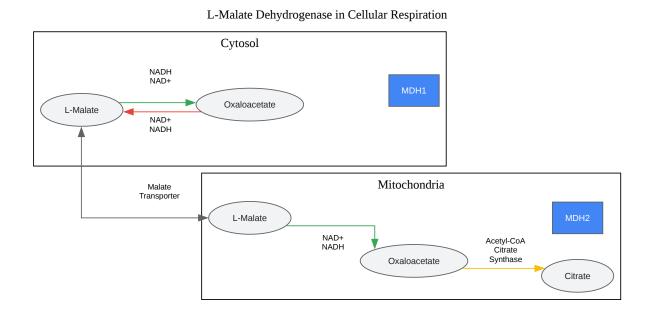


reaction to reduce a probe, such as a tetrazolium salt (e.g., MTT), into a colored formazan product. The rate of color formation, measured by the increase in absorbance at a specific wavelength (e.g., 450 nm or 565 nm), is directly proportional to the MDH activity in the sample.[1][2]

 Reverse Reaction (UV Spectrophotometric Assay): In the presence of oxaloacetate and NADH, MDH catalyzes the oxidation of NADH to NAD+. The consumption of NADH leads to a decrease in absorbance at 340 nm.[4][5] The rate of this decrease is directly proportional to the MDH activity.

Signaling Pathway and Experimental Workflow

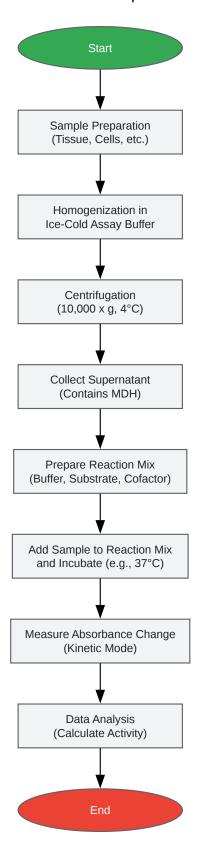
Below are diagrams illustrating the involvement of MDH in key metabolic pathways and the general workflow for the activity assay.



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Figure 1. Role of MDH in the Malate-Aspartate Shuttle and TCA Cycle.



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Figure 2. General Experimental Workflow for MDH Activity Assay.

Experimental Protocols

A. Sample Preparation

- Tissue Samples: Rinse tissue with cold phosphate-buffered saline (PBS) to remove blood.[1]
 Weigh approximately 10-50 mg of tissue and homogenize on ice in 100-200 μL of ice-cold
 MDH Assay Buffer.[1][2]
- Cell Samples: Collect cells (e.g., 1 x 10^6) by centrifugation at 2,000 x g for 5 minutes at 4°C.[1][3] For adherent cells, use a rubber policeman instead of proteolytic enzymes.[1] Resuspend the cell pellet in 100 μL of ice-cold MDH Assay Buffer and homogenize or sonicate.[1][2][3]
- Serum and Plasma: Serum and plasma samples can often be assayed directly after appropriate dilution with the assay buffer.[1]
- Centrifugation: Following homogenization, centrifuge the lysate at 10,000-14,000 x g for 5-10 minutes at 4°C to pellet insoluble material.[1][2]
- Supernatant Collection: Carefully transfer the resulting supernatant to a new, pre-chilled tube. This supernatant contains the MDH enzyme and is used for the assay. Samples can be stored at -80°C for future use.[1][3]

B. Protocol 1: Colorimetric Assay (Forward Reaction)

This protocol is based on the generation of a colored product and is suitable for 96-well plate readers.

- 1. Reagent Preparation:
- MDH Assay Buffer: (e.g., 50 mM potassium phosphate, pH 7.5). Warm to the desired reaction temperature (e.g., 25°C or 37°C) before use.[1]
- Substrate Solution: Prepare a stock solution of L-malate in assay buffer.
- Cofactor/Probe Solution: Prepare a solution containing NAD+ and a tetrazolium salt (e.g., MTT).[1]



- Developer/Enzyme Mix: This may be required for the coupled enzymatic reaction to reduce the tetrazolium salt.[1][2]
- NADH Standard: Prepare a series of dilutions of a known concentration of NADH in assay buffer to generate a standard curve.

2. Assay Procedure:

- Standard Curve: Add the NADH standards to separate wells of a clear, flat-bottom 96-well plate. Adjust the final volume with assay buffer.
- Sample Wells: Add 1-50 μ L of your prepared sample supernatant to the wells. Adjust the volume to 50 μ L with MDH Assay Buffer.[2]
- Background Control: For each sample, prepare a parallel well containing the sample but without the **L-malate** substrate to measure any background NADH generation.
- Reaction Initiation: Prepare a Master Reaction Mix containing Assay Buffer, Substrate
 Solution, and Cofactor/Probe Solution. Add this mix to each well to initiate the reaction.[1][2]
- Measurement: Immediately begin measuring the absorbance at the appropriate wavelength (e.g., 450 nm) in kinetic mode for 10-30 minutes at 37°C.[2] The incubation time may be extended for samples with low activity.[1]

C. Protocol 2: UV Spectrophotometric Assay (Reverse Reaction)

This protocol measures the decrease in absorbance at 340 nm due to NADH consumption and is suitable for UV-compatible cuvettes or microplates.[5]

1. Reagent Preparation:

- Assay Buffer: (e.g., 100 mM Potassium Phosphate Buffer or Tris-HCl, pH 7.5).[5]
- NADH Solution: Prepare a solution of β-NADH (e.g., 0.14 mM) in the assay buffer. This solution should be prepared fresh.[5]



 Oxaloacetate (OAA) Solution: Immediately before use, prepare a solution of oxaloacetic acid (e.g., 1.0 mg/mL) in the assay buffer. OAA is unstable in solution.[5]

2. Assay Procedure:

- Reaction Mixture: In a suitable cuvette, prepare the reaction mixture by combining the Assay Buffer and the NADH solution.[5] For a 3 mL final volume, this could be 2.8 mL of the NADH solution.
- Equilibration: Equilibrate the cuvette to the desired temperature (e.g., 25°C) in a thermostatted spectrophotometer.[5]
- Blank Measurement: Initiate a baseline reading by adding the OAA solution and a small volume of buffer (instead of the enzyme).
- Reaction Initiation: To a separate cuvette with the equilibrated reaction mixture, add the OAA solution, followed by the enzyme sample (e.g., 0.1 mL) to start the reaction.[5]
- Measurement: Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.[5]

Data Presentation and Analysis

The enzyme activity is calculated from the linear portion of the reaction curve.

For the Colorimetric Assay:

- Subtract the absorbance reading of the 0 NADH standard from all other readings.
- Plot the NADH Standard Curve (Absorbance vs. nmol of NADH).
- Calculate the change in absorbance per minute (ΔOD/min) for each sample from the linear phase of the kinetic plot.
- If the sample background reading is significant, subtract it from the sample reading.
- Apply the net ΔOD/min to the NADH standard curve to determine the rate of NADH production (B, in nmol/min).



Calculate MDH activity using the formula: MDH Activity (U/mL) = (B / Volume of sample in mL)

For the UV Spectrophotometric Assay:

- Calculate the change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
- Calculate the activity using the Beer-Lambert law: Volume Activity (U/mL) = (ΔA340/min * Total Reaction Volume) / (ε * Sample Volume * Path Length)
 - ε (Molar extinction coefficient of NADH): 6.22 mM⁻¹cm⁻¹ at 340 nm.
 - Path Length: Typically 1 cm for a standard cuvette.

Unit Definition: One unit (U) of **L-malate** dehydrogenase is defined as the amount of enzyme that catalyzes the conversion of 1 μ mole of substrate to product per minute under the specified assay conditions.[1][5]

The final results can be normalized to the protein concentration of the sample and expressed as specific activity (U/mg protein).

Summary of Quantitative Data



Parameter	Description	Typical Units	Example Value
Specific Activity	Units of enzyme activity per milligram of total protein.	U/mg or mU/mg	150 mU/mg
Volume Activity	Units of enzyme activity per milliliter of sample.	U/mL or mU/mL	25 U/L
K_m (Michaelis Constant)	Substrate concentration at which the reaction rate is half of V_max.	mM or μM	0.027 mM (for Oxaloacetate)[4]
V_max (Maximum Velocity)	The maximum rate of the enzymatic reaction.	U/mg or μmol/min/mg	200 μmol/min/mg
IC_50 (Inhibitor)	Concentration of an inhibitor that reduces enzyme activity by 50%.	M, mM, or μM	Varies with inhibitor

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